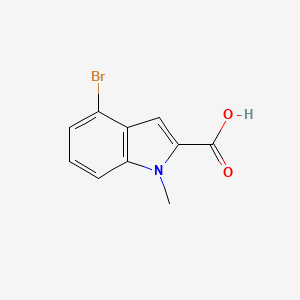![molecular formula C15H19N3O4 B2997432 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid CAS No. 919750-10-0](/img/structure/B2997432.png)
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid is a complex organic compound characterized by the presence of a quinoxaline ring system and a hexanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid typically involves the formation of the quinoxaline ring followed by the attachment of the hexanoic acid chain. One common method involves the condensation of 3-hydroxyquinoxaline with a suitable carbonyl compound under acidic conditions to form the quinoxaline core. This intermediate is then reacted with hexanoic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form quinoxaline-3-one derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-3-one derivatives, alcohol derivatives, and various substituted quinoxaline compounds.
科学研究应用
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, potentially inhibiting their activity. The hexanoic acid moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
Quinoxaline-3-carboxylic acid: Similar in structure but lacks the hexanoic acid moiety.
6-aminohexanoic acid: Similar in the hexanoic acid chain but lacks the quinoxaline ring.
3-hydroxyquinoxaline: Contains the quinoxaline ring but lacks the hexanoic acid chain.
Uniqueness
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid is unique due to the combination of the quinoxaline ring and the hexanoic acid chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
IUPAC Name |
6-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13-10-18(12-7-4-3-6-11(12)17-13)15(22)16-9-5-1-2-8-14(20)21/h3-4,6-7H,1-2,5,8-10H2,(H,16,22)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNVANMULWFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)
![8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2997351.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2997353.png)



![2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2997360.png)
![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)




![3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2997372.png)
